Cas no 5157-89-1 ((1S)-(+)-menthyl acetate)

(1S)-(+)-Menthyl acetate is a chiral ester derived from (1S)-(+)-menthol and acetic acid, characterized by its minty, fresh odor profile. This compound is widely utilized in flavor and fragrance formulations due to its stereochemical purity and consistent sensory properties. Its key advantages include high enantiomeric excess, ensuring uniform performance in applications requiring precise chiral specificity. The compound exhibits excellent stability under standard storage conditions, making it suitable for long-term use in industrial settings. Additionally, its low toxicity and compatibility with common solvents enhance its versatility in pharmaceutical and cosmetic formulations. (1S)-(+)-Menthyl acetate is valued for its reliable quality and reproducibility in synthetic and natural product applications.
(1S)-(+)-menthyl acetate structure
(1S)-(+)-menthyl acetate structure
Product Name:(1S)-(+)-menthyl acetate
CAS No:5157-89-1
MF:C12H22O2
MW:198.301884174347
MDL:MFCD00062977
CID:85238
PubChem ID:253662068
Update Time:2025-11-02

(1S)-(+)-menthyl acetate Chemical and Physical Properties

Names and Identifiers

    • (1S)-(+)-menthyl acetate
    • (+)-Menthyl Acetate
    • (-)-(1R,2R,5S)-Neomenthyl acetate
    • (1R)-(-)-Neomenthyl acetate
    • (1R,2R,5S)-(-)-Neomenthyl acetate
    • 2-isopropyl-5-methylcyclohexyl acetate
    • AC1O5DX8
    • acetic acid menthyl ester
    • CTK8E6845
    • Essigsaeure-neomenthylester
    • FT-0690234
    • isopulegyl acetate
    • KB-00085
    • menthol acetate
    • Menthol, acetate, neo-
    • rac-Menthyl acetate
    • (+)-Acetoxy-p-menthane
    • (+-)-Menthyl acetate
    • NS00003028
    • M2631
    • J-500419
    • AS-76234
    • MFCD00062977
    • XHXUANMFYXWVNG-WCQGTBRESA-N
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel-
    • DTXSID701026539
    • (+)-(1S)-Menthylacetate
    • (1S,2R,5S)-5-methyl-2-(isopropyl)cyclohexanol 1-acetate
    • acetic acid (1s)-menthyl ester
    • DL-p-Menth-3-yl acetate
    • HY-W317408
    • T72555
    • (1S,2R,5S)-2-isopropyl-5-methylcyclohexylacetate
    • SCHEMBL891570
    • (.+/-.)-Menthol acetate
    • CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, ACETATE, (1.ALPHA.,2.BETA.,5.ALPHA.)-
    • (1S)-(+)-Menthyl acetate, 99%
    • (dl)-Menthyl acetate
    • (1S)-(+)-Menthyl acetate, analytical standard
    • 5157-89-1
    • [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
    • (+-)-Menthol acetate
    • CS-0357100
    • 2-Isopropyl-5-methylcyclohexyl acetate, (1.alpha.,2.beta.,5.alpha.)-
    • (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
    • l-Menthyl acetate
    • (-)-Menthyl acetate
    • Menthyl acetate
    • MDL: MFCD00062977
    • Inchi: 1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1
    • InChI Key: XHXUANMFYXWVNG-WCQGTBRESA-N
    • SMILES: O(C(C)=O)[C@H]1C[C@@H](C)CC[C@@H]1C(C)C
    • BRN: 1909419

Computed Properties

  • Exact Mass: 198.16206
  • Monoisotopic Mass: 198.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.925 g/mL at 25 °C(lit.)
  • Melting Point: Bp 228-230 °
  • Boiling Point: 228-229 °C(lit.)
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.446(lit.)
  • PSA: 26.3
  • LogP: 3.01030
  • Optical Activity: [α]20/D +80°, c = 8 in benzene
  • Solubility: Uncertain
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

(1S)-(+)-menthyl acetate Security Information

  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • Safety Term:S24/25
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1S)-(+)-menthyl acetate Pricemore >>

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(1S)-(+)-menthyl acetate Suppliers

Amadis Chemical Company Limited
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(CAS:5157-89-1)(1S)-(+)-menthyl acetate
Order Number:A1205562
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):2296.0
Email:sales@amadischem.com

(1S)-(+)-menthyl acetate Related Literature

Additional information on (1S)-(+)-menthyl acetate

The Comprehensive Guide to (1S)-(+)-Menthyl Acetate (CAS No. 5157-89-1): Properties, Applications, and Market Insights

(1S)-(+)-Menthyl acetate (CAS No. 5157-89-1) is a naturally occurring monoterpenoid ester widely recognized for its refreshing minty aroma and versatile applications in the flavor, fragrance, and pharmaceutical industries. As the acetate ester of (1S)-(+)-menthol, this compound is prized for its high optical purity and unique sensory properties, making it a sought-after ingredient in premium formulations.

The global market for menthyl acetate derivatives has seen steady growth, driven by increasing demand for natural flavoring agents and sustainable fragrance components. With consumers becoming more conscious about clean-label products, (1S)-(+)-menthyl acetate has gained attention as a plant-derived alternative to synthetic additives. Recent studies have also explored its potential in aromatherapy applications, particularly in stress-relief formulations, aligning with the growing wellness trend.

Chemically, (1S)-(+)-menthyl acetate exhibits excellent stability under various pH conditions, which contributes to its widespread use in food and cosmetic products. Its molecular structure features a characteristic p-menthane skeleton with an acetyl group at the 3-position, responsible for its lower volatility compared to free menthol. This property makes it particularly valuable in long-lasting fragrance compositions and controlled-release applications.

In the flavor industry, (1S)-(+)-menthyl acetate is frequently used to enhance mint flavors in chewing gums, candies, and oral care products. Its cooling sensation is more subtle than menthol, allowing for smoother flavor profiles. Recent innovations have seen its incorporation into nicotine-free vaping liquids as a cooling agent, responding to the health-conscious consumer movement away from traditional tobacco products.

The fragrance sector utilizes menthyl acetate isomers extensively in masculine colognes, shower gels, and air fresheners. Perfumers value its ability to provide fresh top notes while blending well with woody and citrus accords. With the rise of aromachology research, there's growing interest in how (1S)-(+)-menthyl acetate might influence mood and cognitive performance through olfactory pathways.

From a production standpoint, (1S)-(+)-menthyl acetate is typically obtained through the esterification of (1S)-(+)-menthol with acetic acid or acetic anhydride. Advances in biocatalysis have enabled more sustainable production methods using enzymatic processes, which align with the green chemistry movement. Manufacturers are increasingly adopting these methods to meet the demand for eco-friendly ingredients.

Quality control of 5157-89-1 involves rigorous testing for optical purity, typically using chiral GC or HPLC methods. The pharmaceutical grade material must meet strict specifications for residual solvents and heavy metal content. Recent regulatory changes in major markets have emphasized the need for comprehensive impurity profiling, driving innovations in analytical methodologies.

Storage and handling of (1S)-(+)-menthyl acetate require attention to its sensitivity to light and oxidation. Best practices recommend amber glass containers with nitrogen sparging for long-term storage. The compound's excellent solubility in alcohol and oils makes it easy to formulate, though compatibility testing with other ingredients is always advised.

Market analysts project continued growth for natural menthol derivatives, with (1S)-(+)-menthyl acetate positioned as a key player in this segment. The Asia-Pacific region, particularly India and China, has emerged as both major producers and consumers, supported by abundant mint cultivation and growing domestic demand for premium personal care products.

Research into novel applications of 5157-89-1 continues to expand. Recent patent filings reveal investigations into its use as a green solvent in certain extraction processes and as a component in biodegradable polymers. These developments reflect the chemical industry's broader shift toward sustainable and multi-functional ingredients.

For formulators considering (1S)-(+)-menthyl acetate, understanding its synergistic effects with other terpenes is crucial. It demonstrates particularly good compatibility with limonene, pinene, and eucalyptol, allowing for creative combinations in both flavor and fragrance creations. The compound's regulatory status as generally recognized as safe (GRAS) further enhances its appeal for food applications.

In conclusion, (1S)-(+)-menthyl acetate (CAS No. 5157-89-1) represents a versatile and valuable ingredient with growing importance across multiple industries. Its combination of sensory properties, stability, and natural origin positions it well to meet evolving consumer preferences and regulatory requirements. As research uncovers new potential uses and production methods become more sustainable, this compound is likely to see expanded applications in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5157-89-1)(1S)-(+)-menthyl acetate
A1205562
Purity:99%
Quantity:100g
Price ($):2296.0
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